molecular formula C8H5F3O2 B572126 2-(Difluoromethoxy)-6-fluorobenzaldehyde CAS No. 1214333-68-2

2-(Difluoromethoxy)-6-fluorobenzaldehyde

Cat. No.: B572126
CAS No.: 1214333-68-2
M. Wt: 190.121
InChI Key: QILUBEGQUQUXDW-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluorobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and fluorine substituents on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-difluorobenzaldehyde with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-6-fluorobenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethoxy-substituted carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)phenol
  • 2-(Difluoromethoxy)benzoic acid

Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)-6-fluorobenzaldehyde is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets . These unique features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUBEGQUQUXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673307
Record name 2-(Difluoromethoxy)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214333-68-2
Record name 2-(Difluoromethoxy)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-6-fluorobenzaldehyde
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